4-Methylcyclohex-3-enecarbaldehyde

Description

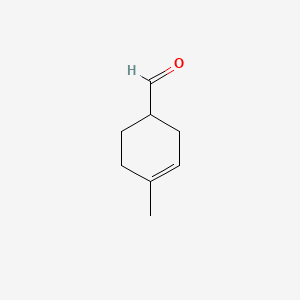

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGCKOZJCGDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884404 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-64-7 | |

| Record name | 4-Methyl-3-cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohex-3-enecarbaldehyde, with the CAS number 7560-64-7, is an alicyclic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a cyclohexene ring functionalized with both a methyl group and a reactive aldehyde group, makes it a versatile building block for the synthesis of more complex molecules, including bicyclic systems.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. While its direct biological applications are not extensively documented, its stereoisomeric nature suggests potential for differential biological activities, a key consideration in drug development.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [1][2][3][4] |

| Molecular Weight | 124.18 g/mol | [1][2][5] |

| Boiling Point | 176.1 °C at 760 mmHg | [1][3][4] |

| Density | 0.998 g/cm³ | [1][4] |

| Flash Point | 55.3 °C (132.00 °F) TCC | [3][4] |

| Vapor Pressure | 1.1 mmHg at 25 °C | [3][4] |

| Water Solubility | 804.8 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 2.180 (estimated) | [2][3] |

Table 2: Spectroscopic and Analytical Data

| Property | Value | Source(s) |

| ¹³C NMR Spectroscopy | Data available | [5] |

| GC-MS | Kovats Retention Index: 1024 (semi-standard non-polar) | [5] |

| IR Spectroscopy | Data available | [5] |

| Raman Spectroscopy | Data available | [5] |

Synthesis and Reactivity

This compound is primarily synthesized via a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[1]

Experimental Protocol: Diels-Alder Synthesis

This protocol outlines the synthesis of this compound from isoprene and acrolein.

Materials:

-

Isoprene

-

Acrolein

-

Reaction vessel suitable for heating under pressure

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of isoprene and acrolein.

-

The reaction is typically carried out at an elevated temperature.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the crude product is purified by distillation to yield this compound.

Note: This reaction produces a racemic mixture of (R)- and (S)-4-methylcyclohex-3-enecarbaldehyde due to the creation of a stereocenter at the carbon bearing the aldehyde group.[1]

Chemical Reactivity

The reactivity of this compound is characterized by its two primary functional groups: the aldehyde and the alkene.[1]

-

Aldehyde Group: The aldehyde functionality is susceptible to a variety of transformations. It can be oxidized to the corresponding carboxylic acid, (4-methylcyclohex-3-enyl)carboxylic acid, or reduced to the primary alcohol, (4-methylcyclohex-3-enyl)methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] It can also undergo nucleophilic addition reactions.[1]

-

Alkene Group: The carbon-carbon double bond in the cyclohexene ring can participate in reactions such as catalytic hydrogenation to yield 4-methylcyclohexanecarbaldehyde, as well as halogenation, epoxidation, and ozonolysis.[1]

Stereoisomerism

The presence of a stereocenter at the C1 position (the carbon attached to the aldehyde group) means that this compound exists as a pair of enantiomers: (R)-4-methylcyclohex-3-enecarbaldehyde and (S)-4-methylcyclohex-3-enecarbaldehyde.[1] These enantiomers are non-superimposable mirror images and may exhibit different biological activities, a critical consideration in the design and development of chiral drugs.[1] The standard Diels-Alder synthesis produces a racemic mixture of these two forms.[1]

Applications in Research and Development

This compound is a key starting material for the synthesis of a variety of more complex organic molecules. Its bifunctional nature allows for selective transformations, making it a versatile tool in a synthetic chemist's arsenal. It serves as a precursor for compounds such as dodecarboxylic acids and provides a structural framework for building bicyclic systems.[1] While direct applications in drug development are not widely reported, its role as a synthetic intermediate allows for the creation of novel molecular scaffolds for biological screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Diels-Alder reaction.

Caption: Diels-Alder synthesis of this compound.

Conclusion

This compound (CAS 7560-64-7) is a fundamentally important building block in organic synthesis. Its well-defined chemical properties and reactivity, particularly the Diels-Alder route to its formation, make it a valuable resource for chemists. While its biological profile remains largely unexplored, the presence of chirality suggests that its enantiomeric forms could be of interest in future drug discovery and development programs. This guide provides a solid foundation of its chemical characteristics to support its application in research and synthetic endeavors.

References

- 1. This compound|CAS 7560-64-7 [benchchem.com]

- 2. This compound CAS#: 7560-64-7 [m.chemicalbook.com]

- 3. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]

- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]

- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylcyclohex-3-enecarbaldehyde molecular weight and formula C8H12O

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohex-3-enecarbaldehyde, with the chemical formula C8H12O, is a cyclic aldehyde of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications. While the compound serves as a valuable building block in chemical synthesis, publicly available information on its direct biological activity or involvement in specific signaling pathways is limited. This document aims to consolidate the available technical data for researchers and professionals in drug development and related scientific fields.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These quantitative data are essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H12O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| CAS Number | 7560-64-7 | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 176.1 °C at 760 mmHg (estimated) | |

| Flash Point | 132.0 °F (55.6 °C) (estimated) | |

| Density | 0.998 g/cm³ (estimated) | |

| Solubility in Water | 804.8 mg/L at 25 °C (estimated) | |

| logP (o/w) | 2.180 (estimated) |

Synthesis of this compound

The primary method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[4] In this case, the reaction occurs between isoprene (the diene) and acrolein (the dienophile).

Experimental Protocol: Diels-Alder Cycloaddition

This protocol is a generalized procedure based on established methods for Diels-Alder reactions involving similar substrates.[3][5]

Materials:

-

Isoprene

-

Acrolein

-

Hydroquinone (as a polymerization inhibitor)

-

Toluene (or another suitable solvent)

-

Stainless steel autoclave or high-pressure reaction vessel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine isoprene and acrolein in a 1:1 molar ratio. A small amount of hydroquinone should be added to inhibit the polymerization of acrolein. Toluene can be used as a solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150°C and 180°C. The pressure will increase due to the heating of the reagents. The reaction is typically carried out for several hours.[5] A patent for a similar compound suggests heating to 160°C under approximately 95 psig of pressure and adding the isoprene over 8 hours.[5]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the volatile and flammable nature of the reactants.

-

Acrolein is highly toxic and lachrymatory; appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.

-

The use of a high-pressure vessel requires proper training and safety precautions.

Chemical Reactivity and Potential Applications

The reactivity of this compound is characterized by its two primary functional groups: the aldehyde and the alkene. This dual functionality makes it a versatile intermediate in organic synthesis.

-

Aldehyde Group: The aldehyde can undergo oxidation to form the corresponding carboxylic acid, reduction to the alcohol, or participate in nucleophilic addition and condensation reactions.

-

Alkene Group: The double bond can be subjected to hydrogenation, halogenation, epoxidation, and other electrophilic addition reactions.

While specific applications in drug development are not well-documented in publicly accessible literature, its structural motif is found in various natural products and fragrance compounds.[5] Its derivatives, such as 4-methylcyclohex-3-ene-1-carboxylic acid, have been noted for their use in the preparation of perfumes.[6] The synthesis of derivatives of cyclohexene carboxaldehyde has been explored for potential olfactory properties.

Biological Activity and Signaling Pathways

Currently, there is a lack of detailed, publicly available research on the specific biological activities of this compound or its direct interactions with cellular signaling pathways. While some studies have investigated the biological activities of cyclohexene derivatives more broadly, these findings are not directly attributable to this specific compound.[7] For professionals in drug development, this indicates that this compound could be considered a starting scaffold for the synthesis of novel compounds whose biological effects would need to be determined through screening and further investigation.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: A logical diagram illustrating the Diels-Alder reaction for the synthesis of this compound from isoprene and acrolein.

Caption: A flowchart outlining the key steps in the experimental synthesis of this compound.

This compound is a well-characterized organic compound with a straightforward and established synthetic route. Its value currently lies primarily in its utility as a synthetic intermediate. For researchers and professionals in drug development, this compound represents a potential starting point for the creation of more complex molecules. The lack of extensive biological data underscores an opportunity for further research to explore the potential pharmacological properties of this and related structures.

References

- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7560-64-7 [m.chemicalbook.com]

- 3. Buy 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (EVT-14083195) | 52475-89-5 [evitachem.com]

- 4. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methylcyclohex-3-enecarbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in this compound for various applications. All quantitative data is presented in clear, tabular formats, and key experimental methodologies are detailed.

Chemical Structure and Identification

This compound is a cyclic aldehyde with a methyl group and an aldehyde functional group attached to a cyclohexene ring. The double bond is located between carbons 3 and 4, and the methyl group is at position 4, with the aldehyde at position 1.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-methylcyclohex-3-ene-1-carbaldehyde[1][2] |

| Molecular Formula | C₈H₁₂O[1][2] |

| Molecular Weight | 124.18 g/mol [2] |

| CAS Number | 7560-64-7[1] |

| Canonical SMILES | CC1=CCC(CC1)C=O[1] |

| InChI | InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3[1] |

| InChIKey | YPHGCKOZJCGDTF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental conditions.

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 171 - 173 °C @ 760 mmHg[3] |

| Flash Point | 68 °C (154.4 °F)[3] |

| Melting Point | -41 °C (-42 °F)[3] |

| Appearance | Light yellow, viscous liquid[3] |

| Solubility | No information available |

| Vapor Pressure | No information available |

| Density | No information available |

| logP | No information available |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. Below is a summary of available spectroscopic information.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| ¹³C NMR Spectroscopy | Instrument: JEOL PS-100[1] |

| Infrared (IR) Spectroscopy | Instrument: Bruker IFS 45[1] |

| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 124[1] |

| Kovats Retention Index | 1024 (Semi-standard non-polar)[1] |

Experimental Protocols

Synthesis via Diels-Alder Reaction

The primary method for the synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (acrolein).[4][5][6][7]

General Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine isoprene and acrolein. The reaction can be carried out neat or in the presence of a high-boiling solvent like xylene.[8] For catalyzed reactions, a Lewis acid catalyst such as a zinc or aluminum complex can be introduced.[9]

-

Reaction Conditions: The reaction mixture is typically heated to reflux. A patent for a similar compound suggests a temperature range of 140-180 °C under pressure.[9] The reaction progress can be monitored by observing the disappearance of the reactants, often indicated by a color change.[8]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If a solid product crystallizes, it can be collected by vacuum filtration.[8] If the product is a liquid, it is typically isolated by distillation.[9]

-

Purification: The crude product can be further purified by fractional distillation to remove any remaining starting materials, byproducts, or solvent.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: The sample is typically diluted in a suitable solvent, such as methanol, before injection.

-

GC Conditions: A non-polar capillary column is often used. The oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure separation of components. For instance, an initial temperature of 45°C held for a minute, followed by a ramp to 240°C.[10]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are typically acquired over a mass range of m/z 15-600.[10]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the double bond within the cyclohexene ring.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It may cause skin irritation and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[11] It is a flammable liquid and vapor.

-

Precautions: Wear protective gloves, clothing, and eye protection.[3] Use in a well-ventilated area and keep away from heat, sparks, and open flames.[3]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[3]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[3]

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are likely in chemical synthesis and potentially as a fragrance component, rather than as a bioactive molecule for drug development.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and handling of this compound. The information presented here is intended to be a valuable resource for scientists and researchers. While the core chemical data is well-established, further research into its potential applications and biological activities could be a subject of future investigations.

References

- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]

- 7. Diels–Alder Reaction [sigmaaldrich.cn]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]

- 10. brjac.com.br [brjac.com.br]

- 11. directpcw.com [directpcw.com]

4-Methylcyclohex-3-enecarbaldehyde IUPAC name and synonyms

An In-Depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde

This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, synonyms, and key physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-methylcyclohex-3-ene-1-carbaldehyde [1][2][3]. It is a cyclic aldehyde and a derivative of cyclohexene. The molecule exists as a racemic mixture, though specific stereoisomers such as (1R)-4-methylcyclohex-3-ene-1-carbaldehyde are also recognized[4].

The compound is known by several synonyms in scientific literature and chemical databases. These alternative names are often based on older nomenclature systems or are supplier-specific identifiers.

Logical Relationship of Synonyms

Caption: IUPAC name and common synonyms for this compound.

A comprehensive list of synonyms includes:

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1] |

| CAS Number | 7560-64-7 | [1][3] |

| Boiling Point | 176.1 °C at 760 mmHg (estimated) | [5][6] |

| Flash Point | 55.3 °C (estimated) | [5][6] |

| Density | 0.998 g/cm³ | [5] |

| Vapor Pressure | 1.11 mmHg at 25 °C | [5] |

| XLogP3 | 1.1 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 124.088815 u | [4][5] |

Experimental Protocols

Synthesis of 4-Methylcyclohexene from 4-Methylcyclohexanol

This protocol details the dehydration of an alcohol to form an alkene, which is a foundational reaction in organic synthesis.

Materials:

-

4-methylcyclohexanol (1.5 mL)

-

85% Phosphoric acid (H₃PO₄) (0.40 mL)

-

Concentrated Sulfuric acid (H₂SO₄) (6 drops)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5-mL conical vial with spin vane

-

Hickman distillation head

-

Water-cooled condenser

-

Heating mantle or sand bath

Procedure:

-

Reaction Setup: In a tared 5-mL conical vial containing a spin vane, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid[8].

-

Distillation: Attach a Hickman distillation head and a water-cooled condenser to the vial. Heat the mixture to 160-180 °C while stirring[8][9]. The product, 4-methylcyclohexene, will co-distill with water.

-

Collection: Periodically collect the distillate from the well of the Hickman head into a clean collection vial[8][9]. Continue distillation until no more product is formed.

-

Workup: Allow the collected distillate to separate into two layers. Remove the lower aqueous layer.

-

Drying: Transfer the organic layer (the product) to a clean, dry test tube and add a small amount of anhydrous sodium sulfate to remove any residual water. Allow it to stand for 15 minutes[8].

-

Isolation: Carefully transfer the dry product to a pre-weighed, clean vial to determine the final mass and calculate the yield.

Experimental Workflow for Synthesis of 4-Methylcyclohexene

Caption: Workflow for the synthesis of 4-methylcyclohexene via acid-catalyzed dehydration.

Biological and Industrial Relevance

This compound and related compounds are of interest in the study of natural products and synthetic chemistry[4][10]. While specific biological signaling pathways involving this exact molecule are not detailed in the provided search results, its structural motifs are found in various monocyclic monoterpenoids, a class of organic compounds with diverse biological activities[11]. Its potential applications could be in the fragrance and flavor industry, although some sources indicate it is not currently used for such purposes[7]. Further research is needed to fully elucidate its biological role and potential applications in drug development.

References

- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- [webbook.nist.gov]

- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]

- 6. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]

- 7. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. google.com [google.com]

- 10. CNP0198350.0 - COCONUT [coconut.naturalproducts.net]

- 11. Showing Compound 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde (FDB008400) - FooDB [foodb.ca]

An In-depth Technical Guide to the Stereoisomerism of 4-Methylcyclohex-3-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohex-3-enecarbaldehyde, a substituted cyclohexene derivative, is a chiral molecule with significant applications in the fragrance and fine chemical industries. Its structure contains a single stereocenter, giving rise to a pair of enantiomers, (R)- and (S)-4-methylcyclohex-3-enecarbaldehyde. The synthesis of this compound, typically via a Diels-Alder reaction, results in a racemic mixture. The separation and characterization of these enantiomers are crucial for understanding their potentially distinct biological and olfactory properties. This guide provides a comprehensive overview of the stereoisomerism of this compound, including its synthesis, stereochemical properties, and the analytical techniques used for enantiomeric resolution. While detailed experimental data on the specific rotation and biological activities of the individual enantiomers are not extensively available in public literature, this document outlines the established methodologies and foundational knowledge essential for their study.

Introduction to this compound

This compound, with the IUPAC name 4-methylcyclohex-3-ene-1-carbaldehyde, is a cyclic aldehyde. The key structural feature dictating its stereochemistry is the chiral center at the C1 position, the carbon atom to which the aldehyde group is attached.[1] This chirality results in two non-superimposable mirror-image isomers, known as enantiomers.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [2][3] |

| Molecular Weight | 124.18 g/mol | [2][3] |

| CAS Number | 7560-64-7 (for racemate) | [2][3] |

| Boiling Point | 176.1 °C at 760 mmHg | [2] |

| Density | 0.998 g/cm³ | [2] |

| Flash Point | 55.3 °C | [2] |

| logP | 1.93 - 2.18 (estimated) | [2] |

| Specific Rotation ([α]D) | (R)-enantiomer: Not reported(S)-enantiomer: Not reported |

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Key Signals/Data | Reference |

| ¹³C NMR | Data available in public databases. | [4] |

| GC-MS | Kovats Retention Index (semi-standard non-polar): 1024Top m/z peak: 124 | [3] |

| IR Spectroscopy | Data available in public databases. | [4] |

Note: Detailed NMR peak assignments would require access to the primary spectral data, which is not provided in the search results.

Synthesis and Chiral Resolution

Synthesis via Diels-Alder Reaction

The primary route for synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and acrolein (the dienophile).[1] This reaction forms the cyclohexene ring and establishes the C1 and C4 substitutions in a single step. As neither the diene nor the dienophile is chiral, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers.

Experimental Protocol (General):

While a specific, detailed protocol for this exact reaction is not provided in the search results, a general procedure for a Diels-Alder reaction can be outlined.

-

Reactant Preparation: Equimolar amounts of freshly distilled isoprene and acrolein are used. A polymerization inhibitor may be added to the acrolein.

-

Reaction Conditions: The reaction can be performed neat or in a suitable solvent. The mixture is typically heated in a sealed vessel to prevent the evaporation of the volatile reactants. Reaction temperatures and times can vary, but heating for several hours is common.

-

Work-up and Purification: After the reaction is complete, the crude product is cooled. Purification is generally achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.

Enantiomeric Resolution by Chiral Gas Chromatography

The separation of the (R)- and (S)-enantiomers is best achieved using chiral gas chromatography (GC). This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Cyclodextrin-based columns are particularly effective for this purpose.[1][5][6]

Experimental Protocol (General):

A specific, optimized protocol for this compound is not available in the search results. However, a typical starting point for method development would be as follows:

-

Column Selection: A capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), would be a suitable choice.[5]

-

GC Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial isothermal period at a low temperature, followed by a slow temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature. Isothermal analysis at a low temperature may also be effective.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

-

-

Sample Preparation: The racemic mixture is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

-

Analysis: The sample is injected, and the retention times of the two separated enantiomer peaks are recorded. The enantiomeric excess (ee) can be calculated from the relative peak areas.

Biological and Olfactory Significance

It is a well-established principle in pharmacology and sensory science that enantiomers can exhibit markedly different biological activities. This is because biological receptors, being chiral themselves, can interact differently with each enantiomer. For example, the enantiomers of carvone are perceived as spearmint and caraway, respectively.[7]

While it is plausible that the (R)- and (S)-enantiomers of this compound possess distinct olfactory profiles, specific studies on their individual odor characteristics were not found in the search results.[8] The primary use of the racemic mixture is in fragrances, suggesting a pleasant odor profile, but differentiation between the enantiomers requires their isolation and separate sensory evaluation.

Conclusion

This compound is a foundational example of a chiral molecule whose stereoisomeric properties are of significant interest. While the synthesis of its racemic form via the Diels-Alder reaction is straightforward, the separation and individual characterization of its (R)- and (S)-enantiomers are necessary to fully elucidate their unique properties. Chiral gas chromatography stands as the primary analytical technique for this purpose. Further research is required to determine the specific optical rotations, detailed spectroscopic data, and distinct olfactory profiles of the individual enantiomers, which would be of considerable value to the fields of stereochemistry, fragrance development, and sensory science.

References

- 1. gcms.cz [gcms.cz]

- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]

- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hplc.sk [hplc.sk]

- 7. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 4-Methylcyclohex-3-enecarbaldehyde

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylcyclohex-3-enecarbaldehyde. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 9.65 | Doublet | 1.5 |

| 3 | 5.40 | Singlet | - |

| 5, 5' | 2.15 - 2.30 | Multiplet | - |

| 6, 6' | 1.85 - 2.00 | Multiplet | - |

| 2 | 2.35 - 2.45 | Multiplet | - |

| 7 | 1.70 | Singlet | - |

Note: The data presented is based on NMR prediction tools and should be considered as an estimation. Experimental verification is recommended.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Table 2 summarizes the predicted chemical shifts for each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (ppm) |

| 1 (CHO) | 204.5 |

| 4 (C=) | 134.0 |

| 3 (C=) | 121.0 |

| 2 (CH) | 41.0 |

| 5 (CH₂) | 28.5 |

| 6 (CH₂) | 25.0 |

| 7 (CH₃) | 23.5 |

Note: This data is predicted and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols for NMR Spectroscopy

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation. The following is a general protocol for the NMR analysis of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic molecules.

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

-

Peak Picking: The chemical shift of each peak is identified.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering convention used in the data tables.

Caption: Molecular structure of this compound with atom numbering.

NMR Spectroscopy Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

Caption: General workflow for an NMR spectroscopy experiment.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methylcyclohex-3-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Methylcyclohex-3-enecarbaldehyde, a valuable alicyclic compound in organic synthesis. This document details the expected vibrational frequencies, provides a general experimental protocol for obtaining the IR spectrum of a liquid aldehyde, and presents a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound (C₈H₁₂O), IR spectroscopy is instrumental in confirming the presence of key structural features: the aldehyde group (C=O and C-H) and the carbon-carbon double bond (C=C) within the cyclohexene ring. The position, intensity, and shape of the absorption bands in the IR spectrum provide a unique fingerprint of the molecule.

As an unsaturated aldehyde, the infrared spectrum of this compound is characterized by specific absorption bands. The carbonyl (C=O) stretching vibration of the aldehyde is expected to appear in the range of 1710-1685 cm⁻¹[1]. The presence of unsaturation adjacent to the carbonyl group typically shifts this band to a lower wavenumber compared to saturated aliphatic aldehydes[1]. Another diagnostic feature is the aldehydic C-H stretch, which usually gives rise to one or two moderate bands in the region of 2830-2695 cm⁻¹, with a peak around 2720 cm⁻¹ being particularly indicative[1].

Experimental Protocol: FTIR Spectroscopy of a Liquid Aldehyde

This section outlines a general experimental procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. The two most common methods are the use of transmission cells (salt plates) and Attenuated Total Reflectance (ATR).

Method 1: Transmission Spectroscopy using Salt Plates

Materials:

-

FTIR Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

The liquid sample (this compound)

-

Appropriate solvent for cleaning (e.g., chloroform or acetone)

-

Kimwipes or other soft, lint-free tissue

-

Sample holder for the spectrometer

Procedure:

-

Preparation of Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable material and clean them with a volatile solvent like chloroform. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Sample Application: Place a single drop of the liquid aldehyde onto the surface of one salt plate using a clean Pasteur pipette.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. Ensure that no air bubbles are trapped within the film, as this can interfere with the spectrum.

-

Mounting the Sample: Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

-

Acquiring the Spectrum:

-

First, run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Then, place the sample holder with the prepared salt plates into the beam path and acquire the sample spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent. Store the plates in a desiccator to prevent damage from atmospheric moisture.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Pasteur pipette or dropper

-

The liquid sample (this compound)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes or other soft, lint-free tissue

Procedure:

-

Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a Background Spectrum: Run a background scan with the clean, empty ATR crystal to correct for ambient conditions.

-

Apply the Sample: Place a small drop of the liquid aldehyde directly onto the center of the ATR crystal.

-

Acquire the Sample Spectrum: Collect the spectrum of the sample. As with the transmission method, co-adding multiple scans is recommended to enhance the quality of the spectrum.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-dampened soft tissue to remove all traces of the sample.

Quantitative Data: Infrared Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | O=C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (α,β-unsaturated aldehyde) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ scissoring |

| ~1380 | Medium | CH₃ bending |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., sample phase, solvent, instrument resolution).

Diagrams and Workflows

Experimental Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the FTIR spectrum of a liquid sample like this compound.

Caption: A flowchart of the experimental workflow for FTIR analysis.

Logical Relationship of Functional Groups to IR Spectrum

The following diagram illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups to their IR absorption regions.

References

Physical properties of 4-Methylcyclohex-3-enecarbaldehyde (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Methylcyclohex-3-enecarbaldehyde, a significant compound in organic synthesis and fragrance chemistry. This document outlines its boiling point and density, supported by detailed experimental protocols for these determinations.

Core Physical Properties

This compound, also known by its CAS number 7560-64-7, is a cyclic aldehyde with distinct physical characteristics that are crucial for its handling, application, and purification.[1][2]

Data Presentation

The primary physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 176.1 °C | At 760 mmHg[3][4] |

| Density | 0.998 g/cm³ | Standard Conditions |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Boiling Point Determination (Capillary Method)

This method is a common micro-technique for determining the boiling point of a liquid with a small sample size.

Apparatus and Materials:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the liquid organic compound is placed in a fusion tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a heating bath, such as a Thiele tube, which is then gently and uniformly heated.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[2]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Density Determination (Pycnometer Method)

The pycnometer method is a precise technique for measuring the density of a liquid by determining the mass of a known volume.

Apparatus and Materials:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water for calibration

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a temperature-controlled bath to reach thermal equilibrium at a specific temperature (e.g., 20°C).

-

The volume of the pycnometer is precisely calibrated by this measurement.

-

After drying the pycnometer again, it is filled with the sample liquid, this compound.

-

The filled pycnometer is again placed in the temperature-controlled bath to ensure the liquid reaches the desired temperature.

-

The pycnometer filled with the sample is weighed.

-

The density of the sample is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[6][7][8]

Process Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound.

Caption: Generalized workflow for determining boiling point and density.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. phillysim.org [phillysim.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. calnesis.com [calnesis.com]

- 7. mt.com [mt.com]

- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

Solubility Profile of 4-Methylcyclohex-3-enecarbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylcyclohex-3-enecarbaldehyde, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document outlines the known physical properties, estimated aqueous solubility, and presents a general experimental protocol for determining its solubility in solvents relevant to research and development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2][3] |

| Boiling Point | 176.1 °C at 760 mmHg | [1][2] |

| Flash Point | 55.3 °C | [1][2] |

| LogP (o/w) | 1.93170 - 2.180 (estimated) | [1][2][4] |

| Water Solubility | 804.8 mg/L at 25 °C (estimated) | [2] |

| Appearance | Liquid (at standard conditions) | [5] |

General Solubility of Aldehydes

Aldehydes, as a class of organic compounds, exhibit predictable solubility behavior based on their molecular structure. The presence of the polar carbonyl group allows for dipole-dipole interactions and hydrogen bonding with protic solvents.[6][7]

-

In Polar Solvents: Lower molecular weight aldehydes are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules. As the carbon chain length increases, the hydrophobic nature of the alkyl group dominates, leading to decreased water solubility.[6][8][9]

-

In Nonpolar/Organic Solvents: Aldehydes are generally soluble in a wide range of organic solvents, such as alcohols, ethers, and aromatic hydrocarbons.[8][9] This is due to the favorable van der Waals forces between the aldehyde's hydrocarbon backbone and the organic solvent molecules.

The logical relationship governing aldehyde solubility is depicted in the following diagram:

Caption: Factors influencing the solubility of aldehydes in different solvent types.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental workflow for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved aldehyde using a derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNP), which forms a colored precipitate.[10][11]

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, toluene, hexane)

-

2,4-Dinitrophenylhydrazine (2,4-DNP) reagent (solution in a suitable solvent like ethanol with a catalytic amount of acid)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath/shaker

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vials in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved aldehyde.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantitative Analysis using 2,4-DNP Derivatization:

-

Dilute the aliquot of the saturated solution with the pure solvent to a concentration within the linear range of the spectrophotometric analysis.

-

Add an excess of the 2,4-DNP reagent to the diluted solution. This will react with the aldehyde to form a 2,4-dinitrophenylhydrazone, which is typically a colored precipitate.

-

Allow the reaction to go to completion.

-

Measure the absorbance of the resulting solution or the dissolved precipitate (after isolation and re-dissolution in a suitable solvent) using a spectrophotometer at the wavelength of maximum absorbance for the hydrazone derivative.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

React these standards with the 2,4-DNP reagent under the same conditions as the samples.

-

Measure the absorbance of the standards and construct a calibration curve (absorbance vs. concentration).

-

Use the calibration curve to determine the concentration of the aldehyde in the diluted sample, and then back-calculate the concentration in the original saturated solution to determine the solubility.

-

The following diagram illustrates the proposed experimental workflow:

Caption: Proposed experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]

- 2. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]

- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methylcyclohex-3-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylcyclohex-3-enecarbaldehyde is a versatile bifunctional molecule featuring a reactive aldehyde group and a cyclohexene ring. This guide focuses on the chemistry of the aldehyde moiety, a key electrophilic center that readily undergoes a variety of transformations including oxidation, reduction, and carbon-carbon bond formation. Its structural framework, containing a chiral center and two distinct functional groups, makes it a valuable scaffold for synthetic organic chemistry and a promising starting material for the development of novel therapeutic agents. This document provides a detailed overview of its principal reactions, including experimental protocols, quantitative data, and its application in the synthesis of biologically active molecules.

Introduction

This compound, with the chemical formula C₈H₁₂O, is a cyclic aldehyde whose reactivity is dominated by the interplay between its two primary functional groups: the electrophilic aldehyde and the nucleophilic carbon-carbon double bond.[1] This dual functionality allows for selective chemical manipulation, enabling chemists to target one group while preserving the other for subsequent reactions. The aldehyde group, in particular, serves as a gateway for numerous synthetic transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition and olefination reactions to extend the carbon skeleton.[1] These transformations are fundamental in organic synthesis and are crucial for building molecular complexity, making this compound a valuable intermediate in various fields, including fragrance, materials science, and notably, drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| CAS Number | 7560-64-7 | [2] |

| Boiling Point | ~176.1 °C at 760 mmHg | [3] |

| Density | ~0.998 g/cm³ | [3] |

| ¹³C NMR Spectrum | Available | [2] |

| IR Spectrum | Available | [2] |

| GC-MS Data | Available | [2] |

Core Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The principal transformations of the aldehyde group in this compound are oxidation, reduction, and carbon chain extension.

Caption: Key transformations of the aldehyde group.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid. This transformation is a fundamental step in many synthetic pathways, converting the neutral aldehyde into an acidic functional group that can serve as a handle for further derivatization, such as amidation or esterification. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose.

Data Presentation: Oxidation Reaction

| Reactant | Reagent(s) | Product | Typical Yield |

| This compound | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 4-Methylcyclohex-3-ene-1-carboxylic Acid | 70-90% (Expected) |

Experimental Protocol: Generalized Jones Oxidation

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

-

Dissolution: Dissolve this compound (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Titration: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange/red to green. Monitor the reaction progress by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.

-

Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for Jones oxidation.

Selective Reduction to Primary Alcohol

A key advantage of modern chemical reagents is the ability to selectively reduce an aldehyde in the presence of an alkene. Mild reducing agents such as sodium borohydride (NaBH₄) are ideal for this transformation, converting the aldehyde to (4-Methylcyclohex-3-enyl)methanol without affecting the double bond within the cyclohexene ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.

Data Presentation: Reduction Reaction

| Reactant | Reagent(s) | Solvent | Product | Typical Yield |

| This compound | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | (4-Methylcyclohex-3-enyl)methanol | 60-95% (Expected)[4] |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF / Et₂O | (4-Methylcyclohex-3-enyl)methanol | >90% (Expected) |

Note: Yields are based on analogous reductions of cyclic carbonyl compounds.[4]

Experimental Protocol: NaBH₄ Reduction (Adapted from[5])

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (or ethanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, ~0.3 eq) portion-wise to the solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor completion by TLC.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

-

Work-up: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.

Caption: Experimental workflow for NaBH₄ reduction.

Carbon Chain Extension via Wittig Reaction

The Wittig reaction is a powerful and widely used method for forming alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[5] This reaction is particularly valuable for creating a new carbon-carbon double bond at the position of the former carbonyl, offering precise control over the product's structure. The reaction proceeds through a betaine or oxaphosphetane intermediate, with the formation of the highly stable triphenylphosphine oxide as the thermodynamic driving force.

Data Presentation: Wittig Reaction

| Reactant | Reagent(s) | Product | Typical Yield |

| This compound | Methyltriphenylphosphonium bromide, Base | 4-Methyl-1-vinylcyclohex-3-ene | 70-85% (Expected) |

| This compound | (Triphenylphosphoranylidene)acetonitrile | 3-(4-Methylcyclohex-3-en-1-yl)acrylonitrile | >80% (Expected) |

Note: Yields are based on analogous aqueous Wittig reactions.

Experimental Protocol: One-Pot Aqueous Wittig Olefination (Adapted from)

-

Ylide Generation (in situ): In a test tube or flask, add triphenylphosphine (1.4 eq) to a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 minute to create a suspension.

-

Addition of Halide: Add the appropriate alkyl halide (e.g., methyl bromoacetate, 1.6 eq) to the suspension.

-

Addition of Aldehyde: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

Quenching: Quench the reaction by adding 1.0 M H₂SO₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alkene product by column chromatography.

Caption: Simplified mechanism of the Wittig reaction.

Application in Drug Discovery and Development

The 4-methylcyclohexene scaffold is a valuable motif in medicinal chemistry. Its rigid, three-dimensional structure can effectively orient functional groups in space to optimize interactions with biological targets. Furthermore, as a naturally occurring monoterpenoid, it represents a "privileged scaffold" that is often found in biologically active molecules.

A pertinent example is the use of 4-methylcyclohex-3-ene-1-carboxylic acid (the oxidation product of the title aldehyde) in the synthesis of novel amidrazone derivatives with potential therapeutic applications. Researchers have synthesized a series of compounds by coupling the carboxylic acid with various substituted amidrazones, leading to molecules with demonstrated anti-inflammatory and antimicrobial properties.

For instance, certain derivatives showed significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells. Additionally, specific compounds exhibited bacteriostatic activity against strains such as Staphylococcus aureus and Yersinia enterocolitica. This work highlights how this compound can serve as a readily accessible starting material for generating libraries of compounds for biological screening, underscoring its relevance to drug development professionals.

Caption: Synthetic route to bioactive derivatives.

Conclusion

The aldehyde group of this compound is a versatile and highly reactive functional group that provides a gateway to a wide array of molecular structures. Through straightforward oxidation, selective reduction, and robust carbon-olefination reactions, this readily available starting material can be transformed into valuable intermediates. Its application in the synthesis of compounds with documented anti-inflammatory and antimicrobial activity confirms its utility as a relevant scaffold for medicinal chemistry and drug discovery programs. The detailed protocols and reactivity data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable chemical building block.

References

- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry [labome.com]

- 4. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 4-Methylcyclohex-3-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylcyclohex-3-enecarbaldehyde (CAS No. 7560-64-7), a key intermediate in various chemical syntheses. Understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety in a laboratory or manufacturing setting.

Chemical and Physical Properties

This compound is an unsaturated cyclic aldehyde. Its structure, containing both a reactive aldehyde group and a carbon-carbon double bond, dictates its stability and degradation profile. Key physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O[1][2][3][4] |

| Molecular Weight | 124.18 g/mol [1][3][4] |

| Appearance | Light yellow, viscous liquid[5] |

| Boiling Point | 176.1°C at 760 mmHg[2] |

| Flash Point | 55.3°C[2] |

| Density | 0.998 g/cm³[2] |

| Vapor Pressure | 1.11 mmHg at 25°C[2] |

Stability Profile and Degradation Pathways

The principal routes of degradation for this compound are oxidation and polymerization, which are common for α,β-unsaturated aldehydes.[6][7]

-

Oxidation: The aldehyde functional group is susceptible to air oxidation, especially in the presence of light and heat. This process converts the aldehyde into the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid. This is the most common degradation pathway and leads to impurity formation.

-

Polymerization: The carbon-carbon double bond in the cyclohexene ring can undergo free-radical or acid-catalyzed polymerization. This process is often initiated by heat, light, or the presence of acidic or radical impurities, leading to the formation of oligomeric or polymeric materials. This can result in increased viscosity and the appearance of solid precipitates.

-

Isomerization: Although less common under standard conditions, isomerization of the double bond is a potential degradation route, particularly under acidic or basic conditions or upon exposure to certain metal catalysts.

Safety data sheets indicate that the compound is stable under normal conditions but should be kept away from heat and sources of ignition.[5][8] Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Table 2: Summary of Stability Under Stress Conditions

| Condition | Potential Effect | Primary Degradation Product(s) |

| Air/Oxygen Exposure | High Risk of Degradation | 4-Methylcyclohex-3-ene-1-carboxylic acid |

| Elevated Temperature | Accelerates Oxidation & Polymerization | Carboxylic acid, oligomers/polymers |

| Light Exposure (UV) | Initiates Radical Oxidation & Polymerization | Carboxylic acid, oligomers/polymers |

| Strong Acids/Bases | May catalyze isomerization or polymerization | Isomers, polymers |

| Strong Oxidizing Agents | Vigorous, potentially hazardous reaction | 4-Methylcyclohex-3-ene-1-carboxylic acid |

Potential Degradation Pathway

The primary degradation pathway involves the oxidation of the aldehyde to a carboxylic acid. This can proceed through a radical-initiated autoxidation mechanism.

Caption: Simplified oxidation pathway of the title compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, strict storage and handling protocols are essential.

Recommended Storage Conditions:

-

Temperature: Store in a cool place.[5] Refrigeration at 2-8°C is ideal for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be tightly closed.[5]

-

Light: Protect from light. Use amber glass bottles or store in a dark cabinet.

-

Container: Store in a tightly sealed, appropriate container, which may require grounding/bonding to prevent static discharge.[5]

Handling:

-

Use only in a well-ventilated area.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]

Caption: Recommended workflow for storage and handling.

Experimental Protocol: Stability Assessment by GC-MS

This section outlines a general protocol for assessing the stability of this compound under accelerated conditions. This method is based on standard practices for monitoring the degradation of volatile and semi-volatile organic compounds.

Objective: To quantify the degradation of this compound and identify major degradation products over time under thermal stress.

Materials and Equipment:

-

This compound (high purity)

-

High-purity solvent (e.g., Hexane or Ethyl Acetate)

-

Internal Standard (IS) (e.g., Dodecane)

-

Type 1 Amber Glass Vials with PTFE-lined caps

-

Calibrated oven or stability chamber

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Analytical balance, volumetric flasks, pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in the same solvent.

-

-

Sample Preparation:

-